Methyl 5-(trifluoromethoxy)pyrazine-2-carboxylate
CAS No.:
Cat. No.: VC15955801
Molecular Formula: C7H5F3N2O3
Molecular Weight: 222.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5F3N2O3 |
|---|---|
| Molecular Weight | 222.12 g/mol |
| IUPAC Name | methyl 5-(trifluoromethoxy)pyrazine-2-carboxylate |
| Standard InChI | InChI=1S/C7H5F3N2O3/c1-14-6(13)4-2-12-5(3-11-4)15-7(8,9)10/h2-3H,1H3 |
| Standard InChI Key | QRAVOMIDVINAEX-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CN=C(C=N1)OC(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrazine core—a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. At position 5, a trifluoromethoxy group (–OCF₃) introduces strong electron-withdrawing effects, while position 2 hosts a methyl ester moiety (–COOCH₃). This configuration creates a polarized electronic structure that enhances reactivity in nucleophilic substitution and hydrolysis reactions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅F₃N₂O₃ |
| Molecular Weight | 222.12 g/mol |
| IUPAC Name | Methyl 5-(trifluoromethoxy)pyrazine-2-carboxylate |
| Canonical SMILES | COC(=O)C1=CN=C(C=N1)OC(F)(F)F |
| InChI Key | QRAVOMIDVINAEX-UHFFFAOYSA-N |
| PubChem CID | 137628742 |
Spectroscopic Signatures
Although experimental NMR data for this compound is unavailable, analogs like ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate exhibit distinct spectroscopic patterns:
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¹H NMR: Pyrazine ring protons resonate between δ 8.5–9.5 ppm, while methyl ester groups appear near δ 3.8–4.0 ppm .
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¹⁹F NMR: Trifluoromethoxy groups typically show singlets between δ -70 to -80 ppm, as observed in structurally related compounds .
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IR Spectroscopy: Strong absorption bands at ~1740 cm⁻¹ (C=O ester) and 1250–1150 cm⁻¹ (C–O–C asymmetric stretch) are anticipated.
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes emerge for constructing the pyrazine core:
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Condensation Approaches: Utilizing 1,2-diamines with α-keto esters under Dean-Stark conditions to form the heterocyclic ring.
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Functionalization of Preformed Pyrazines: Direct substitution on commercially available pyrazine derivatives, such as halogenated precursors.
Stepwise Synthesis Protocol
A plausible pathway, adapted from patented methods for analogous compounds, involves:
Step 1: Synthesis of 5-chloropyrazine-2-carboxylic acid via copper-catalyzed coupling of methyl 2-chloropyrazine-2-carboxylate with fluorosulfonyldifluoroacetate .
Step 2: Nucleophilic substitution of chlorine with trifluoromethoxy group using silver trifluoromethoxide (AgOCF₃) in anhydrous DMF at 80°C .
Step 3: Esterification with methanol via acid-catalyzed Fischer esterification to yield the final product.
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | CuI, DMF, 115°C, 2 hr | 82 |
| 2 | AgOCF₃, DMF, 80°C, 12 hr | 67* |
| 3 | H₂SO₄, MeOH, reflux, 6 hr | 89 |
| *Estimated based on analogous reactions . |
Physicochemical Properties and Stability
Thermodynamic Parameters
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Solubility: Predicted logP = 1.2 (moderate lipophilicity) suggests solubility in polar aprotic solvents (DMF, DMSO) and limited water solubility (<1 mg/mL).
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Melting Point: Analogous methyl esters melt between 45–65°C, indicating this compound likely exists as a low-melting solid or oil at room temperature .
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Thermal Stability: Decomposition onset at ~180°C based on thermogravimetric analysis of related trifluoromethoxy-pyrazines.
Hydrolytic Behavior
The methyl ester undergoes base-catalyzed hydrolysis to the carboxylic acid:
Second-order rate constant (k₂) in 0.1M NaOH at 25°C is estimated at 3.4 × 10⁻³ L mol⁻¹ s⁻¹ using Hammett correlations (σ = 0.45 for –OCF₃) .
Future Research Directions
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Synthetic Optimization: Develop continuous-flow protocols to improve trifluoromethoxy introduction yields beyond 67% .
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Biological Screening: Prioritize in vivo testing against Fusarium species and Mycobacterium tuberculosis.
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Formulation Science: Explore nanoencapsulation in PLGA nanoparticles to enhance aqueous solubility for agricultural applications.
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